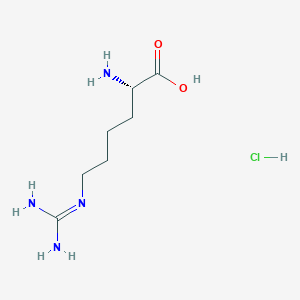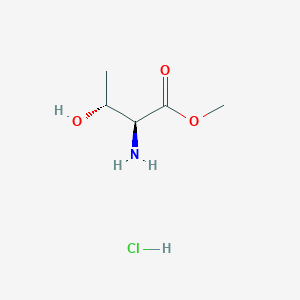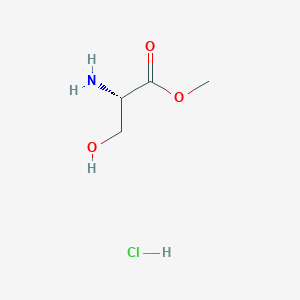
L-Homoargininhydrochlorid
Übersicht
Beschreibung
- Seine systematische Bezeichnung lautet N6-(Aminoiminomethyl)-L-Lysin, Monohydrochlorid .
- Es liegt als kristalliner Feststoff vor und hat die Summenformel C7H16N4O2 • HCl mit einem Molekulargewicht von 224,7 g/mol .
- Im Gegensatz zu essentiellen Aminosäuren gilt L-Homoarginin als nicht-essentiell, da der menschliche Körper es synthetisieren kann.
L-Homoargininhydrochlorid: (CAS-Nummer: 1483-01-8) ist ein Aminosäurederivat.
Wissenschaftliche Forschungsanwendungen
Biochemie und Enzymologie: L-Homoarginin wirkt als . Es hemmt die alkalische Phosphatase in menschlichen Knochen und der Leber, aber nicht die isoenzyme der Plazenta oder des Darms.
Zellproliferation und Tumorwachstum: In vitro hemmt L-Homoarginin die Zellproliferation und .
Pankreasfunktion: Es unterdrückt das exokrine Pankreas bei Ratten und beeinflusst die Enzymsekretion.
Wirkmechanismus
- Die Wirkungen von L-Homoarginin werden durch seine Hemmung der alkalischen Phosphatase vermittelt.
- Molekulare Ziele und beteiligte Signalwege sind noch Gegenstand aktueller Forschung.
Wirkmechanismus
Target of Action
L-Homoarginine hydrochloride primarily targets Nitric Oxide Synthase (NOS) , an enzyme responsible for the production of nitric oxide . It also inhibits Tissue Nonspecific Alkaline Phosphatase (TNALP) and the cellular transport of arginine by a sodium-independent high-affinity y+ transporter .
Mode of Action
L-Homoarginine hydrochloride interacts with its targets in a unique way. As a substrate for NOS, it participates in the production of nitric oxide . It also acts as an inhibitor of TNALP and the cellular transport of arginine .
Biochemical Pathways
L-Homoarginine hydrochloride is involved in several biochemical pathways. It is synthesized from L-arginine and L-lysine by the enzyme Arginine:glycine amidinotransferase (AGAT) . It also plays a role in the regulation of the metabolism of its structural homologue L-arginine via multiple pathways, including nitric oxide synthase .
Pharmacokinetics
It is known that the compound is safe when acutely and chronically administered as a nutritional supplement or in the form of dietary proteins in animals and humans .
Result of Action
The molecular and cellular effects of L-Homoarginine hydrochloride’s action are diverse. It has been found to inhibit the growth of osteosarcoma tumor cells . The substitution of homoarginine for arginine or lysine renders proteins resistant to proteolysis by trypsin .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Homoarginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for nitric oxide (NO) synthase , playing a crucial role in the production of nitric oxide, a key signaling molecule in numerous biological processes . It also inhibits alkaline phosphatase isoenzymes .
Cellular Effects
L-Homoarginine hydrochloride influences cell function in several ways. It inhibits the cellular transport of arginine by a sodium-independent high-affinity y+ transporter . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, L-Homoarginine hydrochloride exerts its effects through various mechanisms. It acts as a competitive inhibitor of certain enzymes, altering their activity and thus influencing gene expression . It also binds to biomolecules, affecting their function and the overall biochemical environment within the cell .
Metabolic Pathways
L-Homoarginine hydrochloride is involved in several metabolic pathways. It is synthesized from L-arginine through the action of arginine:glycine amidinotransferase (AGAT), with L-ornithine being a co-product . This process can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
L-Homoarginine hydrochloride is transported within cells and tissues via cationic amino acid transporters . It can interact with these transporters, influencing its localization and accumulation within the cell .
Vorbereitungsmethoden
Synthesewege: L-Homoarginin kann über verschiedene Wege synthetisiert werden, darunter chemische Synthese oder enzymatische Verfahren.
Reaktionsbedingungen: Die spezifischen Bedingungen hängen vom gewählten Syntheseweg ab.
Industrielle Produktion: Obwohl es keine großtechnische Produktionsmethode gibt, können Forschungslabore L-Homoarginin für wissenschaftliche Studien herstellen.
Analyse Chemischer Reaktionen
Reaktionen: L-Homoarginin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen variieren je nach gewünschter Reaktion.
Hauptprodukte: Die gebildeten Produkte hängen von der jeweiligen Reaktion ab. So kann die Oxidation zu verschiedenen funktionellen Gruppen führen.
Vergleich Mit ähnlichen Verbindungen
- L-Homoarginin ist durch seine spezifischen inhibitorischen Wirkungen auf die alkalische Phosphatase einzigartig.
- Zu ähnlichen Verbindungen gehören andere Aminosäuren und deren Derivate.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBVNVCKUYUDM-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342617 | |
| Record name | L-Homoarginine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-01-8 | |
| Record name | L-Homoarginine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Homoarginine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-homoarginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















